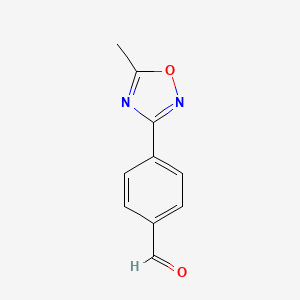

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde” is a chemical compound with the molecular formula C10H8N2O2 . It has a molecular weight of 188.186 g/mol . The compound is solid in physical form .

Synthesis Analysis

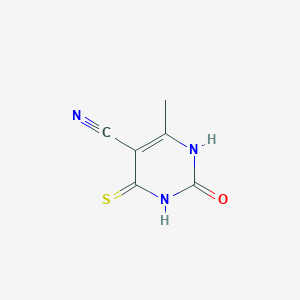

The synthesis of oxadiazoles, including “4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde”, often involves cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . Another method involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes .Molecular Structure Analysis

The molecular structure of “4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde” was established using single-crystal X-ray diffraction and nuclear magnetic resonance spectroscopy . The InChI Key for this compound is BJICSBRPQDVEHP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde” include a molecular weight of 188.19 g/mol , and it is a solid at ambient temperature . The compound has a CAS Min % of 96.5 and a CAS Max % of 100.0, with an Assay Percent Range of 97% .Applications De Recherche Scientifique

Anti-Infective Agents

The 1,2,4-oxadiazole nucleus, which is part of the compound , has been extensively studied for its potential as an anti-infective agent. Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a broad spectrum of antibacterial, antiviral, and anti-leishmanial activities . This suggests that 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde could be a valuable scaffold for developing new anti-infective drugs, particularly against resistant strains of microorganisms.

Drug Discovery and Design

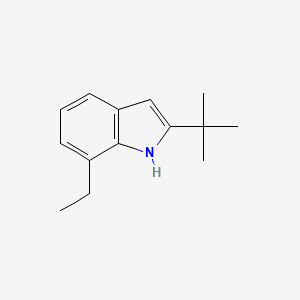

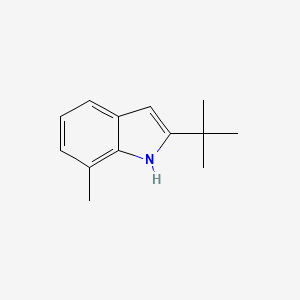

The unique bioisosteric properties of the 1,2,4-oxadiazole ring make it an attractive framework for novel drug development. The compound’s structure could be utilized in the design of enzyme inhibitors, which are crucial in the treatment of various diseases. Its potential in drug discovery is underscored by the increasing interest in 1,2,4-oxadiazoles’ biological applications over the past fifteen years .

Antifungal Applications

Compounds containing the 1,2,4-oxadiazole moiety have shown promising antifungal activities. Studies have evaluated the efficacy of these compounds against fungal pathogens like Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani, suggesting that 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde could serve as a lead compound for developing new antifungal agents .

Molecular Docking Studies

The 1,2,4-oxadiazole derivatives have been studied for their interaction with biological targets using molecular docking techniques. For instance, their mode of action against the cysteine protease cruzain, a crucial enzyme in the life cycle of Trypanosoma cruzi, has been explored. This implies that the compound could be investigated for its potential to inhibit crucial enzymes in pathogenic organisms .

Synthetic Chemistry

The synthesis of 1,2,4-oxadiazole derivatives involves interesting chemical reactions that can be applied in synthetic organic chemistry. For example, the treatment of benzaldehyde with malonic acid in the presence of catalytic amounts of piperidine yields cinnamic acid, which can further react to form 1,2,4-oxadiazole derivatives. This showcases the compound’s role in advancing synthetic methodologies .

Explosive Materials

Some 1,2,4-oxadiazole derivatives have been identified as potential carriers for molten-cast explosives due to their suitable melting points and stability. This suggests that 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde could be explored for its application in the development of explosive materials .

SAR Studies

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand the effect of a compound’s structure on its biological activity. The 1,2,4-oxadiazole core can be modified to study its impact on anti-infective properties, providing insights into the design of more potent and selective agents .

Scintillating Materials

The 1,2,4-oxadiazole derivatives are also of interest in the development of scintillating materials used in radiation detection. Their structural properties could be harnessed to create materials that exhibit desirable luminescence in response to ionizing radiation .

Safety and Hazards

The compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and wearing protective gloves/clothing/eye/face protection .

Orientations Futures

The future directions for “4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzaldehyde” and similar compounds could involve further exploration of their potential biological activities and therapeutic applications. Oxadiazoles have been the center of attention for their high therapeutic values in the past few decades . Therefore, more research could be conducted to discover new chemical entities based on the oxadiazole scaffold that could act against various diseases .

Mécanisme D'action

Target of Action

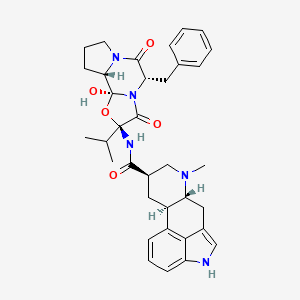

Compounds with the 1,2,4-oxadiazole moiety have been reported to selectively inhibit the dopamine transporter and act as partial agonists of the μ opioid receptor . They are also known to target specific anti-angiogenic pharmacophores .

Mode of Action

1,2,4-oxadiazole derivatives are known to interact with their targets, causing changes that can lead to various biological activities .

Biochemical Pathways

1,2,4-oxadiazole derivatives are known to influence various pathways due to their broad spectrum of biological activities .

Result of Action

1,2,4-oxadiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, cathepsin k inhibitor, and antioxidant properties .

Action Environment

It is known that the properties of 1,2,4-oxadiazole derivatives can vary due to differences in the electronic environment .

Propriétés

IUPAC Name |

4-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-11-10(12-14-7)9-4-2-8(6-13)3-5-9/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJICSBRPQDVEHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428186 |

Source

|

| Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

852180-60-0 |

Source

|

| Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride](/img/structure/B1277628.png)